tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate
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Overview
Description
tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C12H21N3O2 and a molecular weight of 239.32 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
The synthesis of tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate typically involves the reaction of 4-N-BOC-Aminopiperidine with Bromoacetonitrile . The reaction conditions usually include the use of a suitable solvent and a base to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate can be compared with other similar compounds such as:
tert-butyl N-(piperidin-4-yl)carbamate: This compound has a similar structure but lacks the cyanomethyl group.
tert-butyl (cyanomethyl)carbamate: This compound has a similar functional group but a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)14-10-4-7-15(8-5-10)9-6-13/h10H,4-5,7-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVKPFCLAYXDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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